molecular formula C9H18ClNO B14302398 Azepane;propanoyl chloride CAS No. 116024-21-6

Azepane;propanoyl chloride

Cat. No.: B14302398
CAS No.: 116024-21-6
M. Wt: 191.70 g/mol
InChI Key: IFNFFWODPPUDMI-UHFFFAOYSA-N
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Description

Azepane;propanoyl chloride is a compound that consists of azepane, a seven-membered heterocyclic amine, and propanoyl chloride, an acyl chloride. Azepane is known for its applications in synthetic chemistry and medicinal chemistry, while propanoyl chloride is a reactive acylating agent used in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Propanoyl chloride is industrially produced by the chlorination of propionic acid with phosgene : [ \text{CH}_3\text{CH}_2\text{COOH} + \text{COCl}_2 \rightarrow \text{CH}_3\text{CH}_2\text{COCl} + \text{HCl} + \text{CO}_2 ]

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents include amines, alcohols, and water. Conditions typically involve room temperature or mild heating.

    Friedel-Crafts Acylation: Reagents include aromatic compounds and aluminum chloride. Conditions involve anhydrous environments and moderate temperatures.

Major Products

    Amides: Formed from the reaction of propanoyl chloride with amines.

    Esters: Formed from the reaction of propanoyl chloride with alcohols.

    Acylated Aromatics: Formed from the Friedel-Crafts acylation reaction.

Scientific Research Applications

Azepane derivatives have significant applications in synthetic chemistry, biology, and medicine. They are used as intermediates in the synthesis of various pharmaceuticals, including antidiabetic, anticancer, and DNA-binding agents .

Mechanism of Action

The mechanism of action of azepane derivatives involves their interaction with specific molecular targets, such as enzymes or receptors, leading to biological effects. For example, azepane derivatives can act as inhibitors of enzymes involved in metabolic pathways . Propanoyl chloride, being a reactive acylating agent, forms covalent bonds with nucleophilic sites on molecules, leading to the formation of acylated products .

Comparison with Similar Compounds

Similar Compounds

    Azepine: A seven-membered heterocyclic compound with one nitrogen atom.

    Hexamethyleneimine: A six-membered cyclic amine.

    Propanoyl Bromide: Similar to propanoyl chloride but with a bromine atom instead of chlorine.

Uniqueness

Azepane is unique due to its seven-membered ring structure, which imparts distinct chemical and biological properties compared to six-membered rings like piperidine . Propanoyl chloride is unique in its reactivity and ability to introduce the propanoyl group into various molecules, making it a valuable reagent in organic synthesis .

Properties

CAS No.

116024-21-6

Molecular Formula

C9H18ClNO

Molecular Weight

191.70 g/mol

IUPAC Name

azepane;propanoyl chloride

InChI

InChI=1S/C6H13N.C3H5ClO/c1-2-4-6-7-5-3-1;1-2-3(4)5/h7H,1-6H2;2H2,1H3

InChI Key

IFNFFWODPPUDMI-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)Cl.C1CCCNCC1

Origin of Product

United States

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